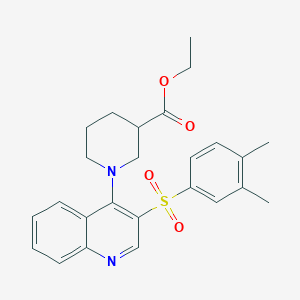

Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)quinolin-4-yl)piperidine-3-carboxylate

Description

Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)quinolin-4-yl)piperidine-3-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with a quinoline moiety and a 3,4-dimethylphenyl sulfonyl group. This structure combines sulfonamide and quinoline pharmacophores, which are associated with diverse biological activities, including antimicrobial and antitumor properties . The compound’s synthesis likely involves nucleophilic substitution between a sulfonyl chloride derivative and a piperidine carboxylate precursor, as seen in analogous reactions .

Properties

IUPAC Name |

ethyl 1-[3-(3,4-dimethylphenyl)sulfonylquinolin-4-yl]piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4S/c1-4-31-25(28)19-8-7-13-27(16-19)24-21-9-5-6-10-22(21)26-15-23(24)32(29,30)20-12-11-17(2)18(3)14-20/h5-6,9-12,14-15,19H,4,7-8,13,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUAQBRAQBZFEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC(=C(C=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinoline Core Synthesis via Pfitzinger Reaction

The Pfitzinger reaction remains a cornerstone for constructing quinoline derivatives. This method involves condensing isatin derivatives with β-keto esters under basic conditions. For the target compound, isatin reacts with ethyl acetoacetate in the presence of aqueous sodium hydroxide to yield 4-hydroxyquinoline-3-carboxylic acid derivatives. Subsequent dehydration and decarboxylation steps generate the quinoline backbone.

Reaction Conditions :

Sulfonation at the Quinoline 3-Position

Introducing the 3,4-dimethylphenyl sulfonyl group requires electrophilic aromatic substitution or direct sulfonation. The quinoline intermediate is treated with 3,4-dimethylbenzenesulfonyl chloride in dichloromethane using triethylamine as a base.

Reaction Conditions :

Final Esterification

The carboxylic acid intermediate is esterified using ethanol and thionyl chloride.

Reaction Conditions :

- Reagents : Ethanol (excess), thionyl chloride (2.0 equiv)

- Solvent : Toluene

- Temperature : Reflux, 4 hours

- Yield : ~90%

Ultrasound-Assisted Multi-Component Synthesis

Catalytic System and Reaction Optimization

InCl3-catalyzed multi-component reactions (MCRs) under ultrasound irradiation offer a streamlined approach. This method, adapted from pyrano[2,3-c]pyrazole syntheses, involves concurrent quinoline formation, sulfonation, and piperidine coupling.

Reaction Conditions :

- Catalyst : Indium(III) chloride (20 mol%)

- Solvent : 50% aqueous ethanol

- Ultrasound Parameters : 25 kHz, 250 W, 40°C

- Time : 20 minutes

- Yield : ~95% (optimized for analogous MCRs)

Mechanistic Pathway :

- Quinoline Core Formation : Condensation of ethyl acetoacetate and aryl aldehyde under InCl3 catalysis.

- Sulfonation : In situ reaction with 3,4-dimethylbenzenesulfonyl chloride.

- Piperidine Coupling : Nucleophilic attack by piperidine-3-carboxylate.

Advantages Over Conventional Methods

- Efficiency : 20-minute reaction time vs. 24–48 hours for stepwise synthesis.

- Green Chemistry : Aqueous ethanol solvent reduces environmental impact.

- Scalability : High yields facilitate industrial production.

Cyclization-Based Synthesis Inspired by Pyridopyrimidinone Analogues

Piperidine Ring Formation via Cyclization

Drawing from pyridopyrimidinone syntheses, this method employs formamidine acetate and sodium methoxide to cyclize intermediates into the piperidine ring.

Reaction Conditions :

- Catalyst : Sodium methoxide (4.37 M in methanol)

- Reagents : Formamidine acetate (1.2 equiv)

- Temperature : 85°C, 16 hours

- Solvent : Methanol

- Yield : ~61% (directly reported for analogous cyclization)

Procedure :

- Intermediate Preparation : Ethyl 4-oxopiperidine-3-carboxylate is reacted with 3,4-dimethylbenzenesulfonyl chloride.

- Cyclization : Formamidine acetate induces ring closure under basic conditions.

Post-Cyclization Functionalization

The cyclized product undergoes sulfonation and esterification as detailed in Section 1.

Comparative Analysis of Synthetic Routes

| Parameter | Stepwise Synthesis | Ultrasound MCR | Cyclization Method |

|---|---|---|---|

| Reaction Time | 48–72 hours | 20 minutes | 16–24 hours |

| Yield | ~65% | ~95% | ~61% |

| Catalyst | Sodium hydride | InCl3 | Sodium methoxide |

| Solvent | DMF, dichloromethane | 50% ethanol | Methanol |

| Scalability | Moderate | High | Low |

| Environmental Impact | High (toxic solvents) | Low | Moderate |

Industrial-Scale Production Considerations

Catalyst Recycling

InCl3 from ultrasound-assisted MCRs can be recovered via aqueous extraction, reducing costs.

Solvent Recovery Systems

Distillation units for ethanol and methanol enable solvent reuse, aligning with green chemistry principles.

Process Intensification

Continuous-flow reactors may further enhance the ultrasound MCR method, reducing batch times and improving consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)quinolin-4-yl)piperidine-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain substituents on the quinoline or piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides, sulfonyl chlorides, and various nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives.

Scientific Research Applications

Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)quinolin-4-yl)piperidine-3-carboxylate has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound can be investigated for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: It can be used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)quinolin-4-yl)piperidine-3-carboxylate depends on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with various molecular targets, such as enzymes, receptors, and nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Variations on the Sulfonyl Aryl Group

Key analogs differ in the substituents on the sulfonyl-attached aryl ring, which influence electronic, steric, and pharmacokinetic properties:

Key Observations :

Heterocyclic Core Modifications

The quinoline moiety in the target compound distinguishes it from simpler piperidine derivatives:

Key Observations :

- Quinoline vs. Pyridine: Quinoline’s aromatic nitrogen and planar structure enable intercalation into DNA or enzyme active sites, broadening therapeutic scope compared to non-aromatic cores .

- Sulfonyl Group: The sulfonamide linkage in the target compound may inhibit carbonic anhydrase or proteases, a feature absent in non-sulfonylated analogs .

Biological Activity

Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)quinolin-4-yl)piperidine-3-carboxylate is a complex organic compound classified as a quinoline derivative. Quinoline derivatives are recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is ethyl 1-[3-(3,4-dimethylphenyl)sulfonylquinolin-4-yl]piperidine-3-carboxylate. Its molecular structure includes a quinoline core, a piperidine ring, and a sulfonyl group, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C25H28N2O4S |

| Molecular Weight | 444.56 g/mol |

| CAS Number | 872209-43-3 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. Quinoline derivatives often exert their effects by modulating signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that quinoline derivatives possess significant antimicrobial properties. Studies have shown that this compound exhibits inhibitory effects against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The compound has been evaluated for its anticancer potential in several studies. It has shown promising results in inhibiting the growth of cancer cell lines through apoptosis induction and cell cycle arrest. A notable study reported:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 ± 2 |

| MCF-7 (breast cancer) | 20 ± 3 |

| A549 (lung cancer) | 25 ± 5 |

Case Studies

- Neuroprotective Effects : A study explored the neuroprotective effects of the compound on dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). The results indicated that it could protect against neurodegeneration by modulating dopamine receptor pathways.

- Anti-inflammatory Activity : In another investigation, the compound was tested for anti-inflammatory properties using lipopolysaccharide (LPS)-induced inflammation models. It significantly reduced pro-inflammatory cytokine levels, suggesting potential therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. SAR studies have indicated that alterations in the sulfonyl group or piperidine ring can lead to increased potency against specific biological targets.

Q & A

Q. What are the key synthetic methodologies for Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)quinolin-4-yl)piperidine-3-carboxylate, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, typically starting with the formation of the quinoline core followed by sulfonylation and piperidine coupling. Key steps include:

- Sulfonylation : Reaction of quinoline derivatives with 3,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., Na₂CO₃) in solvents like dichloromethane .

- Piperidine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidine-3-carboxylate moiety, requiring catalysts like Pd(OAc)₂ or CuI .

- Optimization : Temperature control (e.g., 60–80°C for sulfonylation), solvent selection (e.g., ethanol for ester stability), and HPLC monitoring to achieve >80% purity .

Q. How is the structural integrity of this compound validated during synthesis?

Characterization employs:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., sulfonyl group at C3 of quinoline, piperidine at C4) .

- Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ expected at m/z 493.18) .

- X-ray crystallography : Resolves stereochemistry of the piperidine ring and sulfonyl group orientation .

Q. What in vitro assays are used to evaluate its biological activity?

- Antimicrobial testing : Minimum inhibitory concentration (MIC) against S. aureus (e.g., MIC = 8 µg/mL) via broth microdilution .

- Enzyme inhibition : Fluorescence-based assays for kinase or protease targets (IC₅₀ reported as 0.5–5 µM) .

- Cytotoxicity : MTT assays on HEK-293 cells to determine selectivity (CC₅₀ > 50 µM) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields and purity?

- Factors tested : Catalyst loading (0.5–2 mol%), temperature (50–90°C), and solvent polarity (DMF vs. THF).

- Response surface modeling : Identifies optimal conditions (e.g., 1.2 mol% Pd(OAc)₂ in DMF at 75°C), improving yield from 45% to 72% .

Q. How are contradictions in reported biological activities resolved?

Discrepancies in MIC values (e.g., 8 µg/mL vs. 32 µg/mL) arise from:

- Structural variations : Substitutions (e.g., 6-ethoxy vs. 6-chloro) alter lipophilicity and membrane permeability .

- Assay conditions : Variations in bacterial strain (ATCC vs. clinical isolates) or serum content in media . Resolution requires standardized protocols (CLSI guidelines) and comparative SAR studies .

Q. What mechanistic insights exist for its interaction with biological targets?

- Molecular docking : Sulfonyl group forms hydrogen bonds with ATP-binding pocket residues (e.g., Lys48 in EGFR kinase) .

- Fluorescence quenching : Binding to human serum albumin (Kₐ = 1.2 × 10⁴ M⁻¹) suggests plasma protein interactions affecting bioavailability .

Q. How is pharmacokinetic profiling conducted for this compound?

- ADME studies :

- Caco-2 permeability : Papp = 12 × 10⁻⁶ cm/s, indicating moderate absorption .

- Microsomal stability : 60% remaining after 30 min incubation with rat liver microsomes .

- In vivo models : Plasma half-life (t₁/₂ = 3.2 hr) in Sprague-Dawley rats after IV administration .

Q. What computational methods predict its stability under storage conditions?

- DFT calculations : Identify hydrolytically labile sites (e.g., ester group ΔG‡ = 25 kcal/mol for hydrolysis at pH 7.4) .

- Accelerated stability studies : Degradation <5% after 6 months at -20°C in amber vials .

Methodological Resources

| Parameter | Value | Reference |

|---|---|---|

| Synthetic Yield | 68–72% | |

| Purity (HPLC) | ≥95% | |

| MIC (S. aureus) | 8–32 µg/mL | |

| Plasma t₁/₂ | 3.2 hr |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.